![molecular formula C7H8ClNO B1600343 (6-Chloro-5-methylpyridin-3-yl)methanol CAS No. 887707-21-3](/img/structure/B1600343.png)
(6-Chloro-5-methylpyridin-3-yl)methanol
Overview
Description
(6-Chloro-5-methylpyridin-3-yl)methanol (CPM) is an organic compound belonging to the class of pyridines. It is a colorless, water-soluble liquid that is used in a variety of scientific and industrial applications. CPM is an important intermediate in organic synthesis and is used as a starting material for the synthesis of pharmaceuticals, dyes, and other compounds. CPM is also a key component in the synthesis of a number of important organic compounds, such as the antifungal agent fluconazole, the antidepressant fluoxetine, and the anti-inflammatory drug indomethacin.
Scientific Research Applications
Synthesis of Lumacaftor
(6-Chloro-5-methylpyridin-3-yl)methanol is a key intermediate in the synthesis of Lumacaftor . Lumacaftor is a drug used in combination with ivacaftor to treat cystic fibrosis in patients who have two copies of the F508del mutation in the CFTR gene .
Kinase Inhibitor
The compound is used in the synthesis of kinase inhibitors . Kinase inhibitors are a class of drugs that block certain enzymes (kinases) that contribute to cell growth. They are used in the treatment of cancer and inflammation .
Synthesis of Pexidartinib
Pexidartinib, a kinase inhibitor drug used for the treatment of symptomatic tenosynovial giant cell tumor (TGCT), a rare type of joint tumor, can be synthesized using (6-Chloro-5-methylpyridin-3-yl)methanol . It acts by inhibiting multiple receptor tyrosine kinases including colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit) and fms-like tyrosine kinase-3 (Flt-3) .
Anticancer Drug Binding Studies
(6-Chloro-5-methylpyridin-3-yl)methanol can be used in anticancer drug binding studies . These studies are crucial for understanding the interaction between drugs and their target proteins, which can help in the design of more effective drugs .
Synthesis of Pyridine Derivatives
This compound can be used in the synthesis of various pyridine derivatives . Pyridine derivatives have a wide range of applications in medicinal chemistry, including as anti-inflammatory, antiviral, and antibacterial agents .
Pharmaceutical Research
(6-Chloro-5-methylpyridin-3-yl)methanol is used in pharmaceutical research for the development of new drugs . Its unique structure makes it a valuable building block in the synthesis of complex molecules .
properties
IUPAC Name |
(6-chloro-5-methylpyridin-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-2-6(4-10)3-9-7(5)8/h2-3,10H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGILPAOAYLZIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470586 | |
Record name | (6-Chloro-5-methylpyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40470586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloro-5-methylpyridin-3-yl)methanol | |
CAS RN |
887707-21-3 | |
Record name | (6-Chloro-5-methylpyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40470586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6-chloro-5-methylpyridin-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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